molecular formula C8H8BrClN4 B13455156 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride

Katalognummer: B13455156
Molekulargewicht: 275.53 g/mol
InChI-Schlüssel: RYJJDPCHWRYDTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride (CAS 2763755-81-1) is a versatile chemical intermediate with significant value in medicinal chemistry and drug discovery research. Its molecular formula is C 8 H 8 BrClN 4 and it has a molecular weight of 275.53 g/mol . The compound features a 1,2,4-triazole heterocycle, a privileged scaffold commonly found in FDA-approved drugs and numerous biologically active molecules due to its favorable pharmacokinetic properties . This compound serves as a critical synthetic building block for the development of novel therapeutic agents. Research applications are particularly prominent in two key areas: oncology and neuroscience. In anticancer research, derivatives of this compound have been designed and synthesized as potential antitumor agents. Schiff bases derived from the closely related analog 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline have demonstrated promising in vitro efficacy against various human cancer cell lines, including HeLa, A549, and HCT116, with some compounds exhibiting superior activity compared to Cisplatin . The 1,2,4-triazole core is a known pharmacophore in several cancer-related drug targets, including kinase inhibitors . In central nervous system (CNS) drug discovery, the 1,2,4-triazole structural fragment is a key feature in several anticonvulsant and anxiolytic compounds . Researchers utilize this bromo-aniline derivative as a precursor for synthesizing new chemical entities that act on the GABA A receptor, a primary target for anticonvulsant and anxiolytic drugs . The presence of both a bromo substituent and the 1,2,4-triazole-1-yl group on the aniline ring makes this compound a highly versatile substrate for further chemical modifications via cross-coupling reactions and nucleophilic substitutions, enabling rapid exploration of structure-activity relationships (SAR) . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Eigenschaften

Molekularformel

C8H8BrClN4

Molekulargewicht

275.53 g/mol

IUPAC-Name

4-bromo-2-(1,2,4-triazol-1-yl)aniline;hydrochloride

InChI

InChI=1S/C8H7BrN4.ClH/c9-6-1-2-7(10)8(3-6)13-5-11-4-12-13;/h1-5H,10H2;1H

InChI-Schlüssel

RYJJDPCHWRYDTH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)N2C=NC=N2)N.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole-aniline derivatives.

Wissenschaftliche Forschungsanwendungen

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline is a synthetic compound with a bromine atom at the 4-position and a triazole ring at the 2-position of an aniline moiety. It has the molecular formula C₈H₇BrN₄ and a molecular weight of approximately 239.1 g/mol. This compound has garnered interest for its unique structural features and potential applications in medicinal chemistry and materials science.

Scientific Research Applications
Research indicates that 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline exhibits notable biological activities, with potential as an antimicrobial and anticancer agent. Studies suggest it can inhibit specific enzymes involved in cancer progression, such as aromatase, which plays a crucial role in estrogen biosynthesis. Its mechanism of action often involves binding to metal ions or active sites on enzymes, thereby modulating their activity.

ApplicationDescription
Antimicrobial Agent Demonstrates efficacy against various bacterial strains and fungi.
Anticancer Agent Shows potential in preliminary studies, possibly by inhibiting specific enzymes involved in cancer progression.
Enzyme Inhibition Studies have revealed its potential to inhibit specific enzymes such as aromatase, which plays a crucial role in estrogen biosynthesis. This inhibition is significant for developing therapies targeting estrogen-dependent cancers.

Wirkmechanismus

The mechanism of action of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of pathogens .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents/Modifications Melting Point (°C) Purity Key Properties/Applications Reference
4-Bromo-2-(1H-1,2,4-triazol-1-yl)aniline HCl Bromine (4-position), NH2 (as HCl salt) Not reported Unknown Potential antifungal agent; enhanced solubility due to HCl salt
3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline Chlorine (3-position), NH2 Not reported 95% Pharmaceutical intermediate; halogen-dependent reactivity
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde Aldehyde group (4-position) 148.5–149.5 95% Organic synthesis; high reactivity for Schiff base formation
3-(1H-1,2,4-Triazol-1-yl)benzoic acid Carboxylic acid (3-position) 262–268 97% Material science; hydrogen bonding increases thermal stability
Fluconazole Related Compound A Fluorine, bis-triazole groups Not reported Pharma-grade Antifungal activity; structural basis for drug design

Key Observations:

Chlorine in ’s pyrazole derivatives (e.g., compound 17) correlates with moderate melting points (129–130°C), suggesting bromine’s larger atomic radius may lower melting points in analogous structures .

Functional Group Influence :

  • The hydrochloride salt in the target compound enhances aqueous solubility versus free-base aniline derivatives (e.g., 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline).
  • Carboxylic acid derivatives (e.g., 3-(1H-1,2,4-Triazol-1-yl)benzoic acid) exhibit significantly higher melting points (262–268°C) due to intermolecular hydrogen bonding, contrasting with the target’s likely moderate thermal stability .

Biological Relevance :

  • Triazole rings are critical in antifungal agents like fluconazole. The target’s bromine substituent may confer resistance to enzymatic degradation compared to fluorine in Fluconazole Related Compound A, though this requires experimental validation .
  • Sulfonamide-linked bromo-pyrazoles () show high synthetic yields (>80%), suggesting efficient routes for halogenated triazole-aniline derivatives .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) of 4-bromo-2-fluoroaniline with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMSO at 80–100°C). Alternatively, coupling reactions using palladium catalysts may enhance regioselectivity. Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to remove unreacted triazole or brominated byproducts .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at position 4, triazole at position 2) by analyzing aromatic proton splitting and coupling constants.
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 299.98 for C₈H₇BrN₄·HCl).
  • X-ray Crystallography (if crystalline) : Refinement with SHELXL can resolve bond lengths and angles, ensuring correct stereochemistry .

Q. What are the key solubility challenges, and how can they be addressed for in vitro assays?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility but may aggregate in polar solvents. Use co-solvents like DMSO (≤1% v/v) for stock solutions. For biological assays, dilute in PBS (pH 7.4) with sonication. Solubility can be quantified via UV-Vis spectroscopy at λₘₐₓ ~270 nm (aromatic π→π* transitions) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity compared to fluoro/chloro analogs in cross-coupling reactions?

  • Methodological Answer : Bromine’s lower electronegativity vs. fluorine enhances oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Compare reaction rates using kinetic studies (HPLC monitoring) with aryl boronic acids. The bromide leaving group also facilitates nucleophilic substitution with amines or thiols. Contrast with chloro analogs, which require harsher conditions (e.g., CuI/ligands) .

Q. What experimental strategies can resolve contradictions in reported antimicrobial efficacy across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols:
  • Use CLSI guidelines for MIC determination.
  • Control for bacterial strain specificity (e.g., S. aureus ATCC 25923 vs. clinical isolates).
  • Validate membrane permeability via fluorescent dye leakage assays .

Q. How can computational modeling predict binding modes of this compound to fungal CYP51 enzymes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using CYP51 crystal structures (PDB: 5FSA). Prioritize triazole coordination to heme iron and hydrophobic interactions with Leu121/Ser377. Validate with MD simulations (GROMACS) to assess binding stability. Compare with fluconazole’s binding free energy via MM-PBSA calculations .

Q. What purification techniques are optimal for removing brominated byproducts without degrading the triazole moiety?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to separate mono-/di-brominated impurities. Monitor at 254 nm. Alternatively, employ fractional crystallization in ethanol with incremental cooling (20°C → 4°C) to isolate the hydrochloride salt .

Q. How can thermal stability be assessed for long-term storage?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under N₂ (10°C/min, 25–300°C) to determine decomposition onset. Pair with differential scanning calorimetry (DSC) to identify phase transitions. Store lyophilized samples at −20°C in amber vials with desiccants to prevent hygroscopic degradation .

Troubleshooting & Method Optimization

Q. Why might recrystallization yield low-purity product, and how can this be corrected?

  • Methodological Answer : Impurities often arise from incomplete salt formation. Adjust HCl stoichiometry during neutralization (pH ~4–5). Use antisolvents like diethyl ether to precipitate the hydrochloride salt. Characterize purity via HPLC (≥95% area under the curve) .

Q. What strategies mitigate cytotoxicity in mammalian cell lines during anticancer studies?

  • Methodological Answer :
    Dose-response curves (MTT assays) can identify IC₅₀ thresholds. Use lower concentrations (≤10 µM) with shorter exposure times (24–48 hr). Pair with ROS scavengers (e.g., NAC) to distinguish compound-specific cytotoxicity from oxidative stress .

Data Analysis & Interpretation

Q. How can SAR studies rationalize the role of the triazole ring in antifungal activity?

  • Methodological Answer :
    Synthesize analogs with imidazole or tetrazole substitutions. Compare MICs against C. albicans and dock each variant to CYP51. QSAR models (CoMFA/CoMSIA) can quantify electronic (σ) and steric (Es) contributions of substituents .

Q. What statistical methods validate significance in enzyme inhibition assays?

  • Methodological Answer :
    Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., inhibitor vs. control). Report p-values <0.05 as significant. For IC₅₀, fit data to a four-parameter logistic curve (GraphPad Prism) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.